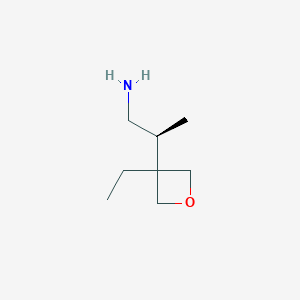![molecular formula C21H21ClN4O B2486480 4-bencil-1-[1-(3-clorofenil)-1H-1,2,3-triazol-4-carbonil]piperidina CAS No. 951602-27-0](/img/structure/B2486480.png)
4-bencil-1-[1-(3-clorofenil)-1H-1,2,3-triazol-4-carbonil]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding to understand its biological activity and potential therapeutic uses.
Chemical Research: The compound serves as a model molecule in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological and pharmaceutical activities . .
Mode of Action
Many piperidine derivatives have been found to interact with various receptors and enzymes, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Piperidine derivatives have been found to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The piperidine moiety is widely employed in drugs due to its favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Análisis Bioquímico
Biochemical Properties
4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The interaction with PKB is particularly important as it can influence the phosphorylation of several substrates, including glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and the mammalian target of rapamycin (mTOR), thereby affecting various cellular processes .
Cellular Effects
The effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the PI3K-Akt-mTOR signaling pathway, which is crucial for cell proliferation, protein synthesis, and survival . Additionally, it has been reported to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell fate decisions .
Molecular Mechanism
At the molecular level, 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s ability to inhibit PKB is attributed to its structural compatibility with the ATP-binding site of the kinase, thereby blocking ATP access and kinase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of PKB activity and prolonged effects on cell proliferation and survival .
Dosage Effects in Animal Models
The effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PKB activity and reduce tumor growth in xenograft models . At higher doses, toxic effects such as weight loss and organ toxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Additionally, its distribution within cells is influenced by its interactions with intracellular transporters and binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with PKB and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .
Métodos De Preparación
The synthesis of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorophenyl halide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Benzylation: The final step involves the benzylation of the piperidine ring using benzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound lacks the triazole and chlorophenyl groups, making it less complex and potentially less bioactive.
1-(3-Chlorophenyl)piperidine: This compound lacks the benzyl and triazole groups, which may result in different biological activity and chemical reactivity.
1-Benzyl-4-(3-chlorophenyl)piperidine: This compound lacks the triazole ring, which may affect its binding properties and overall activity.
The uniqueness of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-7-4-8-19(14-18)26-15-20(23-24-26)21(27)25-11-9-17(10-12-25)13-16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRHTKJQZFRRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2486399.png)
![N-(2-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2486401.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)



![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2486406.png)


![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)



